molecular formula C6H12N2O B6264964 2-[(but-3-en-1-yl)amino]acetamide CAS No. 1343125-75-6

2-[(but-3-en-1-yl)amino]acetamide

Cat. No.: B6264964
CAS No.: 1343125-75-6
M. Wt: 128.2
InChI Key:
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Description

2-[(but-3-en-1-yl)amino]acetamide is an organic compound with the molecular formula C6H12N2O It contains a primary amide group and a secondary amine group, making it a versatile molecule in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(but-3-en-1-yl)amino]acetamide can be synthesized through the reaction of but-3-en-1-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine reacting with the acetic anhydride to form the desired amide product. The reaction can be represented as follows:

CH2=CHCH2CH2NH2+(CH3CO)2OCH2=CHCH2CH2NHCOCH3+CH3COOH\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} CH2​=CHCH2​CH2​NH2​+(CH3​CO)2​O→CH2​=CHCH2​CH2​NHCOCH3​+CH3​COOH

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(but-3-en-1-yl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-[(but-3-en-1-yl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(but-3-en-1-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The amide group can participate in hydrogen bonding, while the alkene group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[(but-3-en-1-yl)amino]ethanol: Contains a hydroxyl group instead of an amide group.

    2-[(but-3-en-1-yl)amino]propanoic acid: Contains a carboxylic acid group instead of an amide group.

    2-[(but-3-en-1-yl)amino]butane: Lacks the amide group, containing only an alkyl chain.

Uniqueness

2-[(but-3-en-1-yl)amino]acetamide is unique due to its combination of a primary amide and a secondary amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

1343125-75-6

Molecular Formula

C6H12N2O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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